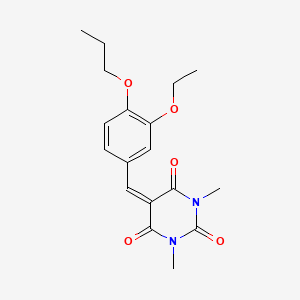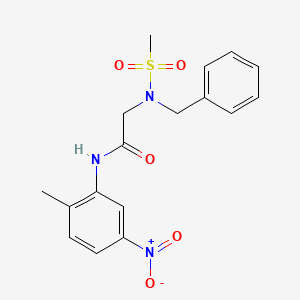![molecular formula C19H17N5O5 B4616669 N-(2-methoxy-4-nitrophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide](/img/structure/B4616669.png)
N-(2-methoxy-4-nitrophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(2-methoxy-4-nitrophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide and related compounds involves multiple steps, including condensation reactions, cyclocondensation, and reactions with N-nucleophiles to form ester or amide derivatives. For example, Şener et al. (2004) detailed the conversion of cyclic oxalyl compounds with hydrazines to obtain pyrazolo[3,4-d]pyridazine derivatives, highlighting the synthetic flexibility of these compounds in forming structurally diverse derivatives (Şener, Kasımoğulları, Şener, & Genc, 2004).
Molecular Structure Analysis
The molecular structure of compounds in this category, including their crystal structure and hydrogen bonding patterns, has been the subject of detailed investigation. Dey et al. (2021) performed crystal structure analysis on similar compounds, emphasizing the importance of hydrogen bonds in determining the crystal packing and structural characteristics of these molecules (Dey, Shruti, Chopra, & Mohan, 2021).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including cyclocondensation, nucleophilic aromatic substitution, and reactions leading to the formation of derivatives with different functional groups. Berezin et al. (2014) described a two-step route to synthesize benzo- and pyrido-fused 1,2,4-triazinyl radicals from N'-(het)aryl-N'-[2-nitro(het)aryl]hydrazides, demonstrating the compounds' reactivity and potential for generating radicals (Berezin, Zissimou, Constantinides, Beldjoudi, Rawson, & Koutentis, 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. The synthesis and characterization processes often reveal these properties, which are essential for their application in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, are fundamental aspects of these compounds. Studies such as those by Gulea et al. (2019) on the synthesis, structure, and biological activity of related compounds offer insights into their chemical behavior and potential applications (Gulea, Mitkevich, Chumakov, Petrenko, Balan, Burduniuc, & Tsapkov, 2019).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis of Novel Pyrimidine Derivatives
Research explored the synthesis of novel pyrimidine derivatives starting from compounds with similar structural features to "N-(2-methoxy-4-nitrophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide". These derivatives were investigated for their potential anti-avian influenza virus activity, though they did not exhibit significant antiviral effects (Mahmoud et al., 2011).
Development of Antimicrobial Agents
A study on the synthesis and reactions of 4-biphenyl-4-(2H)-phthalazin-1-one derivatives revealed potential antimicrobial activities. These compounds, synthesized via reactions involving hydrazine hydrate, show how chemical modifications can lead to biologically active molecules (Abubshait et al., 2011).
Nonlinear Optical Properties
Copper(II) and palladium(II) complexes with N-salicylidene-N'-aroylhydrazine tridentate ligands were synthesized to investigate their second-order nonlinear optical properties. This research indicates the potential of such compounds in the field of materials science for developing new optical materials (Cariati et al., 2002).
Tautomeric and Isomeric Interconversion
A study on aroylhydrazone derivatives demonstrated the impact of solvent and light on tautomeric and isomeric interconversions. These findings have implications for the design and understanding of dynamic molecular systems (Benković et al., 2018).
Electrochemical and Electrochromic Behaviors
Research on aromatic poly(amino−amide)s with anodically stable yellow and blue electrochromic behaviors showcases the application of these materials in electrochemical devices. The study highlights the synthesis of novel polyamides with inherent viscosities suitable for casting into films, revealing their potential in electronics and display technologies (Liou & Lin, 2009).
Propiedades
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)-3-[(2-pyrrol-1-ylbenzoyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O5/c1-29-17-12-13(24(27)28)8-9-15(17)20-19(26)22-21-18(25)14-6-2-3-7-16(14)23-10-4-5-11-23/h2-12H,1H3,(H,21,25)(H2,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTJBQNJSFYLAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NNC(=O)C2=CC=CC=C2N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4616597.png)
![3-(1,3-benzodioxol-5-yl)-7-(3,4,5-trimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4616616.png)
![methyl 3-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B4616620.png)
![2-propionyl-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4616628.png)
![1-ethyl-4-({[(3-fluorophenyl)amino]carbonyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4616639.png)
![3-methyl-N-(4-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4616641.png)
![methyl 3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoate](/img/structure/B4616643.png)

![N-(4-isopropylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4616652.png)
![7-chloro-4-[(4-isopropyl-1-piperazinyl)carbonyl]-8-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4616654.png)

![N-cyclopentyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4616661.png)
![2-(2-naphthyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B4616674.png)
